(1H-Indazol-5-yl)methanamine hydrochloride
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Overview
Description
(1H-Indazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 It is a derivative of indazole, a bicyclic heterocycle that contains nitrogen atoms at positions 1 and 2 of the ring structure
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , indicating that they may interact with cellular targets to disrupt cell proliferation.
Biochemical Pathways
Given the broad biological activities of indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , suggesting that they may induce cell cycle arrest or apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indazol-5-yl)methanamine hydrochloride typically involves the reaction of indazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1H-Indazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indazole derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted indazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring. These derivatives are often used in further chemical synthesis and research applications .
Scientific Research Applications
(1H-Indazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1H-Indazol-5-yl)methanamine hydrochloride include other indazole derivatives such as:
- 1H-Indazole-3-carboxylic acid
- 1H-Indazole-6-carboxylic acid
- 1H-Indazole-7-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1H-indazol-5-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEFLVVRBNSBHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=NN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743830 |
Source
|
Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-78-1 |
Source
|
Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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